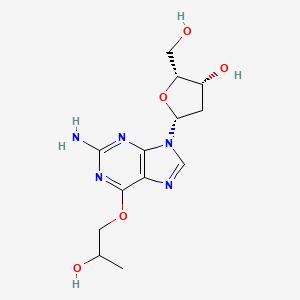

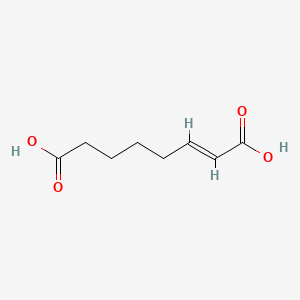

![molecular formula C₁₅H₂₈O₂Si B1146884 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol CAS No. 96685-53-9](/img/structure/B1146884.png)

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar organosilicon compounds often involves the reaction of cyclohexanone derivatives with tert-butyl(dimethyl)silyl-protected alcohols in the presence of catalytic or stoichiometric amounts of bases or acids. For instance, the treatment of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate with Bu4NF in THF results in intramolecular cyclization, forming bicyclo[3.1.0]hexene structures, demonstrating the versatility of silyl-protected precursors in cyclization reactions (Gimazetdinov et al., 2017).

Molecular Structure Analysis

Organosilicon compounds' structures, including cyclohexylidene derivatives, are often elucidated using NMR spectroscopy and X-ray crystallography. For a structurally related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, X-ray diffraction analysis confirmed its bicyclo[2.2.2]octane structure, illustrating the detailed molecular architecture that can be expected in similar compounds (Moriguchi et al., 2014).

Chemical Reactions and Properties

Organosilicon compounds engage in a variety of chemical reactions, including cycloadditions, which are key to modifying the molecular skeleton and introducing functional groups. The [4 + 2] cycloaddition reaction of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate showcases the reactivity of silicon-containing dienes towards electrophilic reagents, leading to complex cyclohexene derivatives (Kozmin et al., 2003).

Physical Properties Analysis

The physical properties of organosilicon compounds, such as melting and boiling points, solubility, and crystallinity, are crucial for their application and handling. While specific data for "2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol" are not available, related compounds' physical properties can be inferred from their structural characteristics, including steric congestion and molecular symmetry, which influence their phase behavior and solubility.

Chemical Properties Analysis

Chemical properties, including reactivity towards hydrolysis, oxidation, and other functional group transformations, are central to understanding organosilicon compounds. For example, the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the diverse chemical behavior of silyl groups under different conditions, highlighting the potential for functionalization and derivatization of the core structure (Niesmann et al., 1996).

Scientific Research Applications

Palladium-Catalyzed Aerobic Oxidation : A study by Khusnutdinova, Rath, & Mirica (2012) explored the aerobic oxidation of a Pd(II) dimethyl complex, leading to the formation of a Pd(III) species and ultimately ethane and a monomethyl complex. This research has implications in the development of Pd catalysts for oxidative coupling of C-H bonds.

Insertion and Ene Reactions : Niesmann, Klingebiel, & Noltemeyer (1996) investigated the reactions of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane with compounds having acidic protons, leading to various insertion products. This work, detailed in their paper, contributes to the understanding of silyl ether and aminochlorosilane formation (Niesmann et al., 1996).

Intramolecular Cyclization : Gimazetdinov et al. (2017) discussed the intramolecular cyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate, leading to bicyclo[3.1.0]hexene structure. This research provides insights into cyclopropane ring closure mechanisms (Gimazetdinov et al., 2017).

Thermal Isomerization : Research by Naka et al. (2008) on the thermolysis of certain silacyclohexenes resulted in products from dyotropic rearrangement, contributing to the knowledge of silicon species in such rearrangements (Naka et al., 2008).

Synthesis and Utilization in Reactions : A study by Johns, Grant, & Marshall (2003) focused on the synthesis and utilization of indium (I) iodide for in-situ formation of enantioenriched allenylindium reagents and their addition to aldehydes. This contributes to the field of inorganic compound synthesis and reaction mechanisms (Johns et al., 2003).

properties

IUPAC Name |

2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGPHRQKCDCZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698433 |

Source

|

| Record name | 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |

CAS RN |

96685-53-9 |

Source

|

| Record name | 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

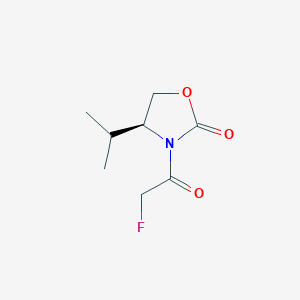

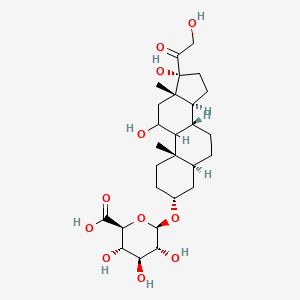

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)